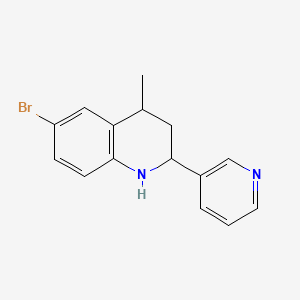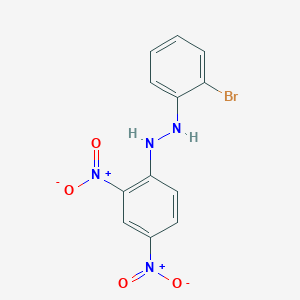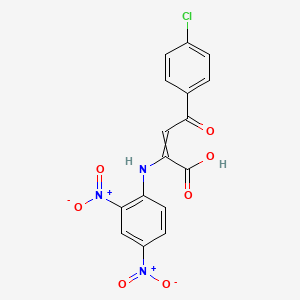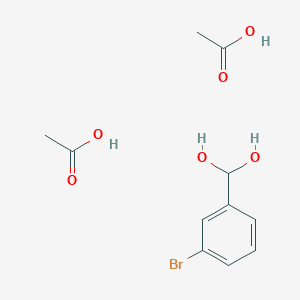![molecular formula C8H13N3O2 B12594444 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol CAS No. 583049-05-2](/img/structure/B12594444.png)
1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol est un composé organique caractérisé par la présence d’un cycle pyridine substitué par deux groupes amino et un groupe oxypropanol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol implique généralement la réaction de la 3,5-diaminopyridine avec un époxyde approprié, tel que l’oxyde de propylène. La réaction est généralement effectuée en présence d’une base, telle que l’hydroxyde de sodium, pour faciliter l’attaque nucléophile des groupes amino sur le cycle époxyde, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former l’amine correspondante.
Substitution : Les groupes amino peuvent participer à des réactions de substitution, telles que l’acylation ou l’alkylation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme les chlorures d’acyle ou les halogénures d’alkyle sont utilisés en présence d’une base pour faciliter les réactions de substitution.
Produits principaux
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’amines primaires ou secondaires.
Substitution : Formation de dérivés N-acyle ou N-alkyle.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes amino peuvent former des liaisons hydrogène ou des interactions électrostatiques avec les sites actifs des enzymes, inhibant potentiellement leur activité. Le groupe oxypropanol peut également jouer un rôle dans l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Propanol,1-[(3,5-diamino-2-pyridinyl)oxy]-(9CI): Un composé structurellement similaire avec des groupes fonctionnels similaires.
N-(Pyridin-2-yl)amides : Composés contenant un cycle pyridine avec un groupe amide.
3-Bromoimidazo[1,2-a]pyridines : Composés avec un cycle pyridine fusionné à un cycle imidazole.
Unicité
Le 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol est unique en raison de la présence de groupes fonctionnels amino et oxypropanol, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
583049-05-2 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-(3,5-diaminopyridin-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C8H13N3O2/c1-5(12)4-13-8-7(10)2-6(9)3-11-8/h2-3,5,12H,4,9-10H2,1H3 |
Clé InChI |
MLNJCJAHPAFIHF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=C(C=C(C=N1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)


![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
